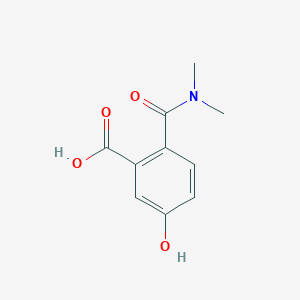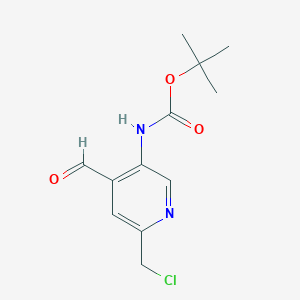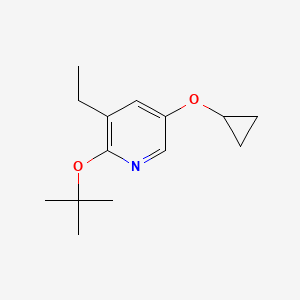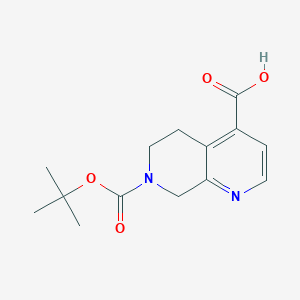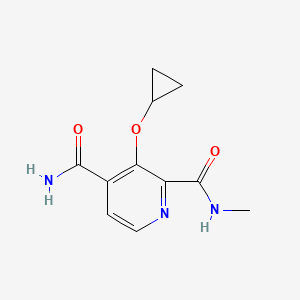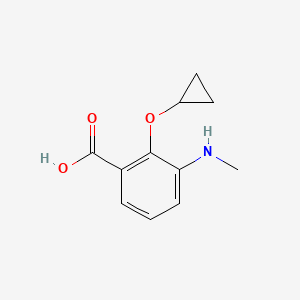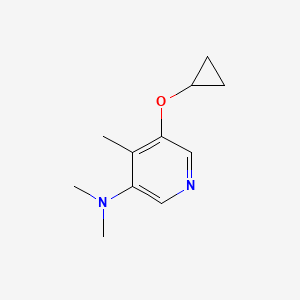
2-Cyclopropoxy-4-formylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-formylbenzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is a derivative of benzonitrile, featuring a cyclopropoxy group at the second position and a formyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-formylbenzonitrile typically involves the reaction of 2-cyclopropoxybenzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-4-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Cyclopropoxy-4-carboxybenzonitrile.
Reduction: 2-Cyclopropoxy-4-hydroxymethylbenzonitrile.
Substitution: 2-Cyclopropoxy-4-amidobenzonitrile or 2-Cyclopropoxy-4-aminobenzonitrile.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-formylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-formylbenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylbenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Fluoro-4-formylbenzonitrile: Contains a fluorine atom instead of the cyclopropoxy group, which can significantly alter its electronic properties and reactivity.
2-Methoxy-4-formylbenzonitrile: Features a methoxy group, which is larger and more electron-donating compared to the cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-4-formylbenzonitrile is unique due to the presence of the
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-formylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c12-6-9-2-1-8(7-13)5-11(9)14-10-3-4-10/h1-2,5,7,10H,3-4H2 |
Clave InChI |
HLEQBPORDJZTCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=CC(=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


